Ganoderic acid A

Catalog No.
S548651
CAS No.
81907-62-2
M.F
C30H44O7
M. Wt
516.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ganoderic acid A

CAS Number

81907-62-2

Product Name

Ganoderic acid A

IUPAC Name

6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,23,32,35H,8-14H2,1-7H3,(H,36,37)

InChI Key

DYOKDAQBNHPJFD-UHFFFAOYSA-N

SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O

Solubility

Soluble in DMSO.

Synonyms

ganoderic acid A

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O

Description

The exact mass of the compound Ganoderic acid A is 516.3087 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Heptanoic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ganoderic acid A (GAA) is a triterpenoid, a type of organic compound found in abundance within the fruiting bodies of Ganoderma lucidum, a medicinal mushroom commonly referred to as reishi []. It is one of the many bioactive constituents within this fungus, and recent scientific research suggests GAA may hold promise for a variety of therapeutic applications.

Anti-Cancer Properties

One of the most actively researched areas regarding GAA is its potential role in cancer treatment. Studies have indicated that GAA may exhibit anti-cancer properties through various mechanisms, including:

  • Suppressing the growth and proliferation of cancer cells [].
  • Inducing apoptosis (programmed cell death) in cancer cells [].
  • Inhibiting angiogenesis (the formation of new blood vessels), thereby limiting tumor growth.

Ganoderic acid A is a bioactive compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound belongs to a class of triterpenes, which are known for their diverse pharmacological properties. Ganoderic acid A has been traditionally used in East Asian medicine for its potential health benefits, including enhancing immune function and exhibiting anti-inflammatory effects. Its chemical structure is characterized by multiple hydroxyl groups and a lanostane skeleton, contributing to its biological activity and therapeutic potential.

The exact mechanisms by which GAA exerts its potential health effects are still under investigation. Here are some areas of exploration:

  • Anti-tumor activity: Studies suggest GAA may influence cell cycle progression and induce apoptosis (programmed cell death) in cancer cells [].
  • Antioxidant activity: GAA may act as a free radical scavenger, protecting cells from oxidative damage [].
  • Immune modulation: GAA may modulate the immune system by affecting immune cell activity.

Ganoderic acid A undergoes various metabolic transformations within biological systems. Notably, it experiences extensive phase I and II metabolism, primarily involving hydroxylation and sulfation reactions. Key metabolic sites include the 3, 7, 11, 15, and 23-carbonyl groups, as well as the 12, 20, and 28-carbon atoms. The main reduction metabolites identified include Ganoderic acid C2 and 7β,15-dihydroxy-3,11,23-trioxo-lanost-26-oic acid. The cytochrome P450 enzyme CYP3A has been implicated in these transformations, highlighting the compound's complex interaction with metabolic pathways .

Ganoderic acid A exhibits a range of biological activities:

  • Anti-inflammatory Effects: It has been shown to inhibit interleukin-1 beta-induced nitric oxide production in nucleus pulposus cells, indicating potential therapeutic applications in inflammatory conditions .
  • Antitumor Properties: Research indicates that Ganoderic acid A can inhibit proliferation and invasion in various cancer cell lines, including hepatocellular carcinoma cells. It enhances chemosensitivity to cisplatin by inhibiting the JAK-STAT3 signaling pathway .
  • Antioxidant Activity: The compound demonstrates significant antioxidant properties, contributing to its protective effects against oxidative stress-related diseases .

The synthesis of Ganoderic acid A can be approached through several methods:

  • Extraction from Natural Sources: Traditional methods involve extracting the compound from Ganoderma lucidum using solvents such as ethanol or methanol.
  • Chemical Synthesis: Recent advancements have explored synthetic routes utilizing mechanochemical methods and green chemistry principles to enhance yield and reduce environmental impact .
  • Biotechnological Approaches: Fermentation techniques using genetically modified organisms or specific fungal strains have been investigated for producing Ganoderic acid A in a more sustainable manner.

Studies have indicated that Ganoderic acid A interacts with several biological targets:

  • It modulates signaling pathways associated with insulin receptors and vascular endothelial growth factor receptors, suggesting roles in metabolic regulation and angiogenesis .
  • Molecular docking studies have shown strong binding affinities to proteins involved in inflammation and cancer progression, indicating its potential as a therapeutic agent against these conditions .

Ganoderic acid A shares structural similarities with other ganoderic acids derived from Ganoderma lucidum. Here are some comparable compounds:

Compound NameUnique FeaturesBiological Activity
Ganoderic Acid C2Hydroxylated derivativeAnti-inflammatory
Ganoderic Acid DAdditional hydroxyl groupsAntitumor effects
Ganoderic Acid FDifferent functional groupsAntioxidant properties
GanodermanontriolExhibits strong binding to Keap1 proteinAnti-inflammatory
Lucidenic Acid NDifferent structural modificationsPotential anticancer activity

Ganoderic acid A is unique due to its specific arrangement of hydroxyl groups and its distinct pharmacological profile that differentiates it from other similar compounds. Its comprehensive range of biological activities makes it a subject of ongoing research in pharmacology.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

516.30870374 g/mol

Monoisotopic Mass

516.30870374 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

548G37DF65

Wikipedia

Ganoderic acid a
Ganoderic acid A

Dates

Modify: 2023-08-15
1: Yajima Y, Miyazaki M, Okita N, Hoshino T. Production of Ginkgo leaf-shaped basidiocarps of the Lingzhi or Reishi medicinal mushroom Ganoderma lucidum (higher Basidiomycetes), containing high levels of α- and β-D-glucan and ganoderic acid A. Int J Med Mushrooms. 2013;15(2):175-82. PubMed PMID: 23557369.

Explore Compound Types